6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzothiazole is a chemical compound with the molecular formula C9H7F2NS2 and a molecular weight of 231.29 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization . One common method involves the reaction of 2-aminobenzenethiol with 2-fluoroethyl bromide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to promote cyclization .
Chemical Reactions Analysis
6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers . Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzothiazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways . For example, benzothiazole derivatives have been shown to inhibit certain enzymes, such as tyrosine kinases, which play a role in cell signaling and cancer progression . The compound may also interact with DNA and proteins, leading to changes in cellular function and gene expression .
Comparison with Similar Compounds
6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . While these compounds share a common benzothiazole core, their unique substituents confer different chemical and biological properties . For example, 2-aminobenzothiazole is known for its anticancer activity, while 2-mercaptobenzothiazole is widely used as a rubber vulcanization accelerator . The presence of the fluoroethyl group in this compound enhances its lipophilicity and may improve its ability to cross biological membranes .
Properties
IUPAC Name |
6-fluoro-2-(2-fluoroethylsulfanyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NS2/c10-3-4-13-9-12-7-2-1-6(11)5-8(7)14-9/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDQAAMHSWQBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)SCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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